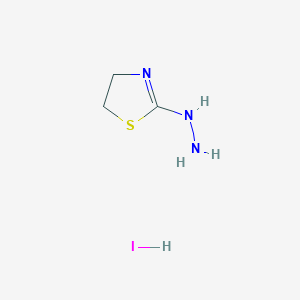

2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide” is a chemical compound with the IUPAC name 2-hydrazino-4,5-dihydro-1,3-thiazole hydrobromide . It has a molecular weight of 198.09 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C3H7N3S.BrH/c4-6-3-5-1-2-7-3;/h1-2,4H2, (H,5,6);1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and bromine (Br) atoms. The structure of the compound is determined by the arrangement of these atoms and their bonds.Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . Its molecular weight is 198.09 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique

Anticonvulsant Activity

Research by Chapleo et al. (1986) describes the synthesis and anticonvulsant activity of a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, highlighting compounds with potent activity and favorable safety profiles compared to standard drugs like phenytoin, phenobarbital, and carbamazepine. This suggests potential applications in developing new anticonvulsant agents (Chapleo et al., 1986).

Anticancer and Antioxidant Potential

Grozav et al. (2017) evaluated the cytotoxicity and antioxidant potential of novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives on carcinoma cell lines, reporting significant cytotoxic activity and remarkable antioxidant activity. This opens avenues for their use in cancer treatment and as antioxidants (Grozav et al., 2017).

Antimicrobial Activity

Katagi et al. (2013) synthesized new derivatives of 1,3,4-thiadiazole with potent antibacterial, antifungal, and antitubercular activities, suggesting their application in treating various infections (Katagi et al., 2013).

Antihypertensive and Vasodilator Activity

Turner et al. (1988) synthesized 2-aryl-5-hydrazino-1,3,4-thiadiazoles showing antihypertensive activity through a direct relaxant effect on vascular smooth muscle, indicating their potential as antihypertensive agents (Turner et al., 1988).

Corrosion Inhibition

Ajmal et al. (1994) demonstrated that 2-hydrazino-6-methyl-benzothiazole acts as an effective corrosion inhibitor for mild steel in acidic solutions, suggesting its application in corrosion prevention (Ajmal et al., 1994).

Safety and Hazards

Propriétés

IUPAC Name |

4,5-dihydro-1,3-thiazol-2-ylhydrazine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3S.HI/c4-6-3-5-1-2-7-3;/h1-2,4H2,(H,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOAPGFRIGBYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NN.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8IN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]sulfamoyl fluoride](/img/structure/B2673207.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2673213.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2673215.png)

![Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673216.png)

![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2673223.png)

![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride](/img/structure/B2673224.png)

![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2673225.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2673226.png)